5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICHONBJSXGNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Reactions
Purification and Characterization
Purification :
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted aldehyde and thiourea byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.
Analytical validation :
- NMR : The Z-configuration of the propenylidene group is confirmed by a coupling constant $$ J_{H,H} = 12.1 \, \text{Hz} $$ between H-2 and H-3.
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 331.1, consistent with the molecular formula C₁₇H₁₄N₂O₂S.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise synthesis | High purity, controlled stereochemistry | Multiple purification steps | 78–85 |
| One-pot tandem | Reduced time and cost | Lower yield due to side reactions | 65–68 |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment required | 85–88 |
Chemical Reactions Analysis
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one. For instance, derivatives of imidazolidinones have shown significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. These compounds often exhibit IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells .
Case Study: Synthesis and Evaluation
A study synthesized a series of imidazolidinone derivatives and evaluated their anticancer activity through quantitative structure–activity relationship (QSAR) modeling. The results indicated that modifications to the substituents on the imidazolidinone significantly influenced cytotoxicity, with some compounds demonstrating selectivity towards cancer cells over normal fibroblasts .
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 7 | HCT-116 |
| Compound B | 15 | MCF-7 |
| Compound C | 11 | HeLa |
Antimicrobial Activity
Imidazolidinones have also been investigated for their antimicrobial properties. The sulfanylidene group can enhance the interaction with bacterial enzymes, potentially leading to increased antimicrobial efficacy. Preliminary studies suggest that such compounds may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazolidinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanylidene Group : This step often involves thionation reactions using sulfur sources.
- Functionalization with Methoxyphenyl Substituent : This can be accomplished via electrophilic aromatic substitution or similar methodologies.
Therapeutic Potential
The dual activity of this compound as both an anticancer and antimicrobial agent positions it as a promising candidate for further development in pharmaceuticals. Its ability to target multiple pathways in cancer cells while also offering antimicrobial properties could lead to novel combination therapies.
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one can be compared with similar compounds such as:
3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxybenzaldehyde: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Thiosemicarbazide: A key intermediate in the synthesis of various sulfur-containing heterocycles.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Biological Activity
5-[3-(4-Methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazolidinone core substituted with a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 270.34 g/mol.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting promising antimicrobial potential.
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory effects have been evaluated in various models, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects
The biological activity of this compound is believed to be mediated through multiple pathways:
- Antioxidant Mechanism : The compound may enhance the body's endogenous antioxidant defenses, reducing reactive oxygen species (ROS).
- Inhibition of Pathogen Growth : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.
- Modulation of Inflammatory Pathways : The compound likely interacts with signaling pathways that regulate inflammation, leading to decreased cytokine production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one, and what key reaction conditions are required for optimal yield?
- Answer : The synthesis typically involves cyclization of hydrazides with carbon disulfide and chloroacetic acid under reflux conditions. Ethanol or methanol is used as a solvent, with potassium hydroxide as a catalyst to facilitate ring closure . Controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of intermediates . Monitoring via thin-layer chromatography (TLC) ensures reaction progress .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How do the functional groups in this compound influence its reactivity and biological activity?
- Answer : The thiazolidinone core enables hydrogen bonding with biological targets, while the 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability . The sulfanylidene moiety participates in redox reactions, contributing to antioxidant or pro-oxidant activity depending on the environment .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction parameters in large-scale synthesis?
- Answer : Use continuous flow reactors to improve heat and mass transfer, reducing side reactions. Solvent optimization (e.g., switching from ethanol to DMF) can enhance solubility of intermediates . Kinetic studies via in-situ IR spectroscopy help identify rate-limiting steps .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Answer : Conduct dose-response assays across multiple cell lines to differentiate selective toxicity (e.g., IC₅₀ in cancer vs. normal cells) . Compare substituent effects: For example, replacing the 4-methoxyphenyl group with a halogenated analog may alter target specificity . Statistical meta-analysis of existing datasets can identify confounding variables (e.g., assay protocols) .
Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
- Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets in kinases. Surface plasmon resonance (SPR) quantifies real-time binding kinetics (kₐₙ and kₒff) . Mutagenesis of key residues (e.g., catalytic cysteines) validates proposed interaction sites .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Answer : Quantitative structure-activity relationship (QSAR) models prioritize derivatives with optimal logP (1–3) and polar surface area (<140 Ų) for oral bioavailability . Density functional theory (DFT) calculates frontier molecular orbitals to predict redox stability .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays using orthogonal methods (e.g., Western blotting alongside enzyme inhibition assays) to confirm target engagement .
- Experimental Design : Use factorial designs (e.g., 2^k) to evaluate interactions between temperature, solvent, and catalyst concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
